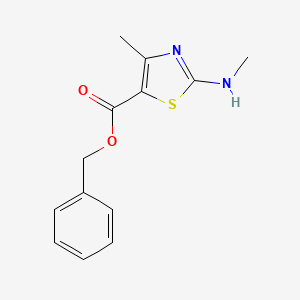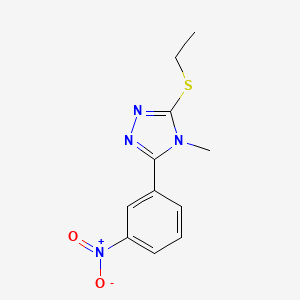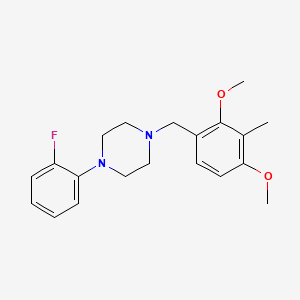![molecular formula C15H12N2O2S B5692105 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TDPU, is a heterocyclic compound that has attracted significant attention in the scientific research community due to its potential applications in drug discovery. TDPU is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and viral replication. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the HIV protease, which is required for viral replication.
Biochemical and Physiological Effects:
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit anti-angiogenic effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it exhibits potent antitumor and antiviral activity at relatively low concentrations, making it a promising candidate for drug development. However, one limitation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it is not very soluble in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the long-term safety and toxicity of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Orientations Futures
There are several future directions for research on 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods for 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which may improve its bioavailability and efficacy. Another area of interest is the investigation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential drug targets for its development as a therapeutic agent.
Méthodes De Synthèse
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. Another synthesis method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with 2-phenylacetyl chloride.
Applications De Recherche Scientifique
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10(18)7-17-9-16-14-13(15(17)19)12(8-20-14)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCQDJXAJKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)

![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)


![1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)


![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5692117.png)
![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)